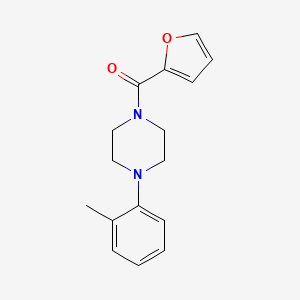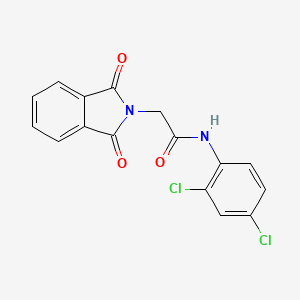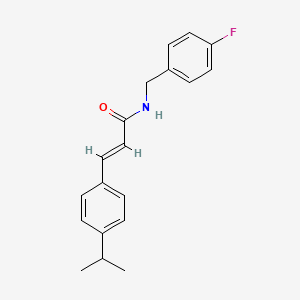![molecular formula C14H13FN2O4 B5838092 4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "FNPA" and is a yellow crystalline solid with a molecular weight of 313.29 g/mol.
Wissenschaftliche Forschungsanwendungen
FNPA has been found to have potential applications in various fields of scientific research. One of the primary applications of FNPA is in the field of medicinal chemistry, where it has been studied for its anti-inflammatory and anti-cancer properties. FNPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition of COX-2 activity has been found to reduce inflammation and pain in animal models. FNPA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of FNPA is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, FNPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain. FNPA has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell survival.
Biochemical and Physiological Effects:
FNPA has been found to have several biochemical and physiological effects. In animal models, FNPA has been found to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. FNPA has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FNPA in lab experiments is its potential applications in medicinal chemistry. FNPA has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one of the limitations of using FNPA in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of FNPA. One of the future directions is to further investigate its potential applications in medicinal chemistry. FNPA has been found to have anti-inflammatory and anti-cancer properties, but more research is needed to determine its efficacy and safety in humans. Another future direction is to investigate its mechanism of action in more detail. The exact mechanism of action of FNPA is not fully understood, and further research is needed to elucidate its molecular targets. Finally, future research could focus on developing new synthesis methods for FNPA to improve its yield and purity.
Synthesemethoden
The synthesis of FNPA involves the reaction of 3-fluoroaniline with 2-methoxy-6-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Mannich-type reaction, resulting in the formation of FNPA. The yield of FNPA is reported to be around 75%, and the purity can be increased through recrystallization.
Eigenschaften
IUPAC Name |
4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-13-6-9(5-12(14(13)18)17(19)20)8-16-11-4-2-3-10(15)7-11/h2-7,16,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJDWXJXFZFSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)

![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)




![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)